Molecular Weight and Lipophilicity Shift Relative to Non‑Halogenated C4 Isomers
2-Chloro-2-methylpropyl nitrite exhibits a molecular weight of 137.57 Da and a calculated LogP of 1.70, representing a +34.4 Da mass increase and a lipophilicity reduction of approximately 0.2 LogP units compared to the closest non‑halogenated analog, isobutyl nitrite (MW 103.12 Da; LogP 1.92) [1]. The increased mass lowers vapor pressure and diffusivity, while the decreased LogP indicates reduced membrane partitioning—both factors that directly affect NO‑donor bioavailability in biological assays and headspace concentration in analytical workflows.
| Evidence Dimension | Molecular weight and predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | MW = 137.57 g/mol; LogP = 1.70 |
| Comparator Or Baseline | Isobutyl nitrite (CAS 542-56-3): MW = 103.12 g/mol; LogP = 1.92 |
| Quantified Difference | ΔMW = +34.45 g/mol (+33.4%); ΔLogP = −0.22 |
| Conditions | Predicted LogP (XlogP) for target compound; experimental LogP for isobutyl nitrite |
Why This Matters
A 33% mass increase and a measurable lipophilicity shift alter volatility and partitioning, directly impacting assay reproducibility, formulation behavior, and headspace sampling efficiency.
- [1] YYBY Chemical Platform, (2-chloro-2-methylpropyl) nitrite — Logp 1.7018. View Source
